molecular formula C19H16ClN3O3S B2728151 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide CAS No. 475061-28-0

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2728151
CAS No.: 475061-28-0
M. Wt: 401.87
InChI Key: NVTMTBNPTCJRRH-UHFFFAOYSA-N
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Description

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound with a unique chemical structure, derived from the combination of benzamide, thiazole, and phthalic anhydride fragments

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic synthesis process. A typical synthetic route might begin with the chlorination of a benzamide derivative, followed by a condensation reaction with a thiazole moiety under controlled conditions. The final cyclization step involves the reaction with phthalic anhydride to yield the target molecule. Key reaction conditions include the use of a suitable solvent, temperature control, and the presence of catalytic agents to ensure high yield and purity.

Industrial Production Methods

While large-scale industrial production methods are not widely documented, it is plausible that the same general synthetic pathway could be employed, scaled up with the use of industrial reactors and continuous flow processes to improve efficiency and reduce cost. Automation and real-time monitoring would be integral to maintaining consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions could target the nitro group if present, or other reducible functional groups within the molecule.

  • Substitution: : The chloro group is a potential site for nucleophilic substitution, where it can be replaced by different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

  • Reduction: : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophiles such as amines, thiols, or alkoxides could be used in the presence of a suitable base to facilitate the reaction.

Major Products

The major products formed from these reactions can vary widely based on the conditions and reagents used, but generally include various substituted benzamides, thiazole derivatives, and related heterocyclic compounds.

Scientific Research Applications

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide has been explored for its potential use in several scientific domains:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules and materials science applications.

  • Biology: : Studied for its potential as a biochemical tool in probing cellular mechanisms and interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

  • Industry: : Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for this compound largely depends on the specific application. In a biochemical context, it may interact with molecular targets such as enzymes or receptors, affecting their function and downstream signaling pathways. The presence of reactive functional groups like the thiazole ring allows it to form covalent bonds with target molecules, modulating their activity.

Comparison with Similar Compounds

When comparing 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiazol-2-yl)benzamide with similar compounds, its unique structural features and functional groups stand out:

  • 5-Chloro-2-methoxy-N-(thiazol-2-yl)benzamide: : Similar but lacks the phthalic anhydride-derived moiety, potentially altering its reactivity and applications.

  • 2-chloro-5-(1,3-dioxoisoindolin-2-yl)-N-(thiazol-2-yl)benzamide: : A close analogue with a different ring structure, which may influence its chemical behavior and biological activity.

Properties

IUPAC Name

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-4-3-11(8-12(13)16(24)22-19-21-5-6-27-19)23-17(25)14-9-1-2-10(7-9)15(14)18(23)26/h3-6,8-10,14-15H,1-2,7H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTMTBNPTCJRRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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